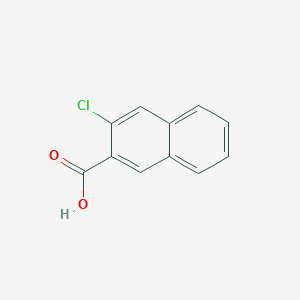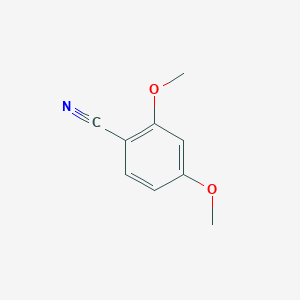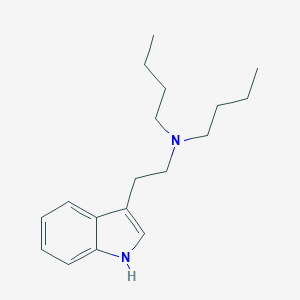
3-Chloronaphthalene-2-carboxylic acid
描述
3-Chloronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H7ClO2 It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and a carboxylic acid group is attached at the second position
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloronaphthalene-2-carboxylic acid can be synthesized through several methods:
Halogenation of Naphthalene: Naphthalene is first chlorinated to form 3-chloronaphthalene. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the second position.
Grignard Reaction: A Grignard reagent, such as 3-chlorophenylmagnesium bromide, can react with carbon dioxide to form the carboxylic acid after hydrolysis.
Industrial Production Methods: Industrial production often involves the chlorination of naphthalene followed by carboxylation. The reaction conditions typically include the use of catalysts and controlled temperatures to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives such as this compound derivatives.
Reduction: 3-Chloronaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
3-Chloronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-chloronaphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
相似化合物的比较
- 2-Chloronaphthalene-1-carboxylic acid
- 4-Chloronaphthalene-1-carboxylic acid
- 3-Bromonaphthalene-2-carboxylic acid
Comparison:
- Structural Differences: The position of the halogen and carboxylic acid groups varies among these compounds, leading to differences in their chemical reactivity and physical properties.
- Chemical Properties: 3-Chloronaphthalene-2-carboxylic acid is unique due to the specific positioning of the chlorine and carboxylic acid groups, which can influence its reactivity and interaction with other molecules.
- Applications: While similar compounds may have overlapping applications, the specific structure of this compound can make it more suitable for certain reactions and applications .
属性
IUPAC Name |
3-chloronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHOZDGUNZYCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541447 | |
| Record name | 3-Chloronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19411-56-4 | |
| Record name | 3-Chloronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)




![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)







